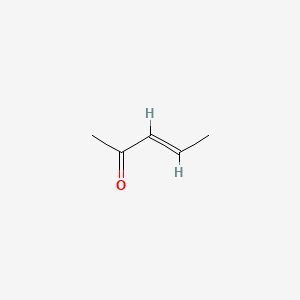
3-(2,4,6-trichlorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4,6-Trichlorophenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid moiety attached to a 2,4,6-trichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trichlorophenyl)propanoic acid typically involves the reaction of 2,4,6-trichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 3-(2,4,6-Trichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed:
Oxidation: Formation of trichlorobenzoic acid or trichloroketones.
Reduction: Formation of trichlorophenylpropanol or trichlorophenylpropane.
Substitution: Formation of methoxy or ethoxy derivatives of the compound.
科学研究应用
3-(2,4,6-Trichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-(2,4,6-trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2,4,6-Trichlorobenzoic acid: Shares the trichlorophenyl group but differs in the carboxylic acid position.
3-(2,4-Dichlorophenyl)propanoic acid: Similar structure with one less chlorine atom.
3-(2,4,6-Trichlorophenyl)acetic acid: Similar structure with a shorter carbon chain.
Uniqueness: 3-(2,4,6-Trichlorophenyl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4,6-trichlorophenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,6-trichlorophenol", "propionic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "magnesium", "ethyl bromide" ], "Reaction": [ "1. Conversion of 2,4,6-trichlorophenol to 2,4,6-trichlorophenyl propionate by reacting with propionic acid in the presence of thionyl chloride.", "2. Hydrolysis of 2,4,6-trichlorophenyl propionate to 3-(2,4,6-trichlorophenyl)propanoic acid by reacting with sodium hydroxide.", "3. Acidification of the reaction mixture with hydrochloric acid.", "4. Extraction of the product with diethyl ether.", "5. Washing of the organic layer with sodium bicarbonate solution.", "6. Drying of the organic layer with anhydrous magnesium sulfate.", "7. Removal of the solvent by evaporation to obtain the final product." ] } | |
CAS 编号 |
1191993-10-8 |
分子式 |
C9H7Cl3O2 |
分子量 |
253.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




